JMS-17-2

Description

Properties

IUPAC Name |

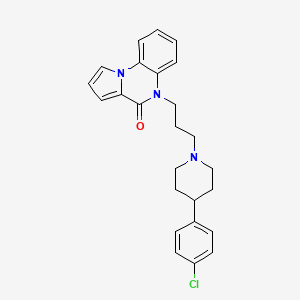

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSMCMULWWHMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of JMS-17-2: A Technical Guide for Researchers

JMS-17-2 is a novel, potent, and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), also known as the G-protein coupled receptor 13 (GPR13).[1][2][3] Its mechanism of action centers on the inhibition of the CX3CL1 (fractalkine)-CX3CR1 signaling axis, a pathway implicated in the metastatic progression of various cancers, including breast cancer.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Primary Pharmacological Target and Potency

This compound directly targets and antagonizes the CX3CR1 receptor.[1][4][6] This interaction has been shown to be highly potent and selective.

| Parameter | Value | Assay | Reference |

| IC50 | 0.32 nM | Cell-free assay | [2] |

| Selectivity | No activity at concentrations up to 1µM against CXCR1 and CXCR2. | Not specified | [4] |

Molecular Mechanism of Action

The binding of the chemokine ligand CX3CL1 (fractalkine) to its receptor, CX3CR1, initiates a signaling cascade that promotes cancer cell migration, adhesion, and survival, ultimately contributing to metastatic seeding and colonization.[4][7] this compound exerts its therapeutic effect by competitively inhibiting this interaction, thereby blocking downstream signaling pathways.

Inhibition of Downstream Signaling

A key downstream effector of CX3CR1 activation is the Extracellular signal-regulated kinase (ERK). This compound has been demonstrated to potently inhibit the phosphorylation of ERK in a dose-dependent manner in breast cancer cells stimulated with fractalkine.[3][4] This inhibition of ERK phosphorylation is a critical event in the mechanism of action of this compound, as it directly correlates with the suppression of cancer cell migration.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway disrupted by this compound.

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]

JMS-17-2: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details its mechanism of action in impairing metastatic seeding and colonization of cancer cells, supported by quantitative data and experimental methodologies.[1][4] Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential in oncology.

Chemical Properties and Structure

This compound is a synthetic compound developed as a high-affinity antagonist for CX3CR1.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 5-[3-[4-(4-Chlorophenyl)-1-piperidinyl]propyl]pyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride | |

| Molecular Formula | C₂₅H₂₆ClN₃O (base) / C₂₅H₂₇Cl₂N₃O (HCl salt) | [5] |

| Molecular Weight | 419.95 g/mol (base) / 456.41 g/mol (HCl salt) | [6] |

| CAS Number | 1380392-05-1 (base) / 2341841-07-2 (HCl salt) | [1] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Desiccate at room temperature. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month (protect from light). | [1] |

The chemical structure of this compound is presented in Figure 1.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of CX3CR1, the receptor for the chemokine fractalkine (FKN or CX3CL1).[4] In the context of cancer metastasis, circulating tumor cells (CTCs) utilize the CX3CR1 receptor to adhere to and migrate through endothelial cells to colonize distant tissues, such as bone.[2][4] By binding to CX3CR1, this compound blocks the downstream signaling cascade initiated by FKN.[4]

A key signaling event inhibited by this compound is the phosphorylation of extracellular signal-regulated kinase (ERK).[4][7] The inhibition of ERK phosphorylation disrupts cellular processes crucial for cancer cell migration and invasion.[4]

Caption: this compound blocks FKN binding to CX3CR1, inhibiting ERK phosphorylation and cell migration.

Biological Activity

This compound demonstrates potent in vitro and in vivo activity in preclinical models of breast cancer metastasis.[4][8] Its inhibitory concentration and therapeutic dosage are summarized below.

| Parameter | Value | Description | Source |

| IC₅₀ | 0.32 nM | Concentration for 50% inhibition of CX3CR1. | [1][5][8] |

| In Vivo Dosage | 10 mg/kg | Intraperitoneal (i.p.) administration, twice daily. | [4][5] |

Experimental Protocols

Inhibition of ERK Phosphorylation Assay

This assay measures the ability of this compound to block FKN-induced ERK phosphorylation in cancer cells.

Methodology:

-

SKBR3 breast cancer cells are cultured in appropriate media.

-

Cells are serum-starved prior to the experiment.

-

Cells are pre-treated with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Following stimulation, cell lysates are collected and subjected to Western blotting or a plate-based immunoassay to detect phosphorylated ERK (p-ERK) and total ERK levels.

-

The ratio of p-ERK to total ERK is quantified to determine the dose-dependent inhibitory effect of this compound.[4]

In Vivo Metastatic Seeding Model

This model assesses the efficacy of this compound in preventing the colonization of circulating tumor cells in vivo.

Methodology:

-

Human breast cancer cells (e.g., MDA-MB-231), stably expressing fluorescent and bioluminescent reporters, are used.[4]

-

SCID mice are used as the animal model.[5]

-

Treatment Groups:

-

Administration Schedule: The compound or vehicle is administered twice: one hour before and three hours after the intracardiac injection of cancer cells.[4]

-

Endpoint: Mice are euthanized 24 hours post-injection to assess the lodging of disseminated tumor cells (DTCs) in organs like the bone.[4][9] For longer-term studies, tumor growth is monitored weekly via bioluminescence imaging.[4]

Caption: Workflow for in vivo evaluation of this compound on metastatic seeding.

Conclusion

This compound is a highly potent and selective CX3CR1 antagonist with significant potential for the treatment of metastatic cancer.[2] Its well-defined chemical structure and mechanism of action, centered on the inhibition of the FKN/CX3CR1/ERK signaling axis, provide a strong rationale for its continued development.[4] The experimental data robustly support its role in impairing the critical steps of metastatic seeding and colonization.[4][9] This guide provides a foundational resource for researchers and clinicians interested in leveraging CX3CR1 antagonism as a novel therapeutic strategy in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound Supplier | CAS 1380392-05-1| antagonist of CX3CR1 | AOBIOUS [aobious.com]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. aacrjournals.org [aacrjournals.org]

In-vitro Potency and Selectivity of JMS-17-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMS-17-2 is a novel, potent, and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3][4] This receptor and its unique ligand, fractalkine (CX3CL1), play a crucial role in the migration and adhesion of immune cells, making the CX3CL1/CX3CR1 axis a significant target in various pathological processes, including cancer metastasis and inflammation. This technical guide provides a comprehensive overview of the in-vitro potency and selectivity of this compound, along with detailed experimental protocols for key assays and visualizations of associated signaling pathways and workflows.

Core Data Presentation

The following tables summarize the quantitative data on the in-vitro potency and selectivity of this compound.

Table 1: In-vitro Potency of this compound

| Target | Assay Type | Cell Line | Measured Value (IC50) | Reference |

| CX3CR1 | pERK Functional Assay | SKBR3 breast cancer cells | 0.32 nM | |

| CX3CR1 | Chemotaxis Assay | MDA-231 breast cancer cells | ~10 nM |

Table 2: In-vitro Selectivity of this compound

| Off-Target | Assay Type | Concentration Tested | Observed Activity | Reference |

| CXCR1 | Not specified | Up to 1 µM | No activity | [5] |

| CXCR2 | Not specified | Up to 1 µM | No activity | [5] |

| CXCR4 | Western Blot Analysis | Not specified | Not specified | [5] |

Note: A comprehensive selectivity panel for this compound against a broader range of receptors and kinases is not publicly available at the time of this writing. The available data indicates high selectivity for CX3CR1 over the tested chemokine receptors.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below.

ERK Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream signaling event following CX3CR1 activation by its ligand, fractalkine (FKN).

Objective: To determine the functional antagonist potency of this compound at the CX3CR1 receptor.

General Protocol:

-

Cell Culture and Starvation:

-

SKBR3 human breast cancer cells, which endogenously express CX3CR1, are cultured in appropriate media.

-

Prior to the assay, cells are serum-starved for a period of 4-24 hours to reduce basal levels of ERK phosphorylation.

-

-

Compound Treatment:

-

Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Ligand Stimulation:

-

Cells are then stimulated with a fixed concentration of recombinant human fractalkine (e.g., 50 nM) for a short period (e.g., 5-15 minutes) at 37°C to induce ERK phosphorylation. A negative control group without fractalkine stimulation is also included.

-

-

Cell Lysis:

-

The stimulation is stopped by placing the plate on ice and aspirating the media.

-

Cells are lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blotting:

-

Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a primary antibody for total ERK (t-ERK) as a loading control.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities for p-ERK and t-ERK are quantified. The p-ERK signal is normalized to the t-ERK signal.

-

The percentage of inhibition of ERK phosphorylation by this compound at each concentration is calculated relative to the fractalkine-stimulated control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cancer cells towards a chemoattractant gradient of fractalkine.

Objective: To evaluate the inhibitory effect of this compound on CX3CR1-mediated cell migration.

Protocol (based on Transwell assay):

-

Cell Preparation:

-

MDA-231 human breast cancer cells are serum-starved overnight.

-

Cells are harvested, washed, and resuspended in serum-free media.

-

-

Assay Setup:

-

A 24-well plate with Transwell inserts (typically with 8 µm pore size) is used.

-

The lower chamber of the wells is filled with serum-free media containing recombinant human fractalkine (e.g., 50 nM) as the chemoattractant. Control wells contain serum-free media alone.

-

The cell suspension (e.g., 1 x 105 cells) is added to the upper chamber of the Transwell inserts.

-

For the inhibitor-treated groups, varying concentrations of this compound are added to both the upper and lower chambers.

-

-

Incubation:

-

The plate is incubated for a period of 4-24 hours at 37°C in a CO2 incubator to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).

-

The membrane is then washed and the stain is eluted.

-

The absorbance or fluorescence of the eluted stain is measured, which is proportional to the number of migrated cells.

-

Alternatively, the migrated cells can be counted under a microscope in several representative fields.

-

-

Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards fractalkine alone.

-

The percentage of inhibition of chemotaxis is calculated for each concentration of this compound.

-

The IC50 value is determined from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: CX3CL1/CX3CR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

References

- 1. Mapping the chemotactic landscape in NK cells reveals subset-specific synergistic migratory responses to dual chemokine receptor ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

JMS-17-2 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for JMS-17-2, a novel small-molecule antagonist of the CX3CR1 receptor. The information presented herein is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1)[1][2][3]. This receptor and its ligand, fractalkine (FKN), have been implicated in the metastatic dissemination of various cancers, including breast adenocarcinoma[4][5]. The development and validation of this compound as a CX3CR1 antagonist represent a promising therapeutic strategy to counteract the seeding and colonization of circulating tumor cells (CTCs)[4][5][6]. This document summarizes the key target validation studies, experimental methodologies, and quantitative data supporting the mechanism of action of this compound.

Target Identification and Rationale

The primary target of this compound has been identified as CX3CR1[2][6]. CX3CR1 is a G-protein coupled receptor (GPCR) that is overexpressed in human breast tumors and skeletal metastases[4][5]. The engagement of CX3CR1 by its ligand FKN is believed to play a crucial role in the extravasation and lodging of CTCs to distant sites, particularly the bone[4][5]. Therefore, antagonizing the CX3CR1 signaling pathway presents a rational approach to inhibit metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the target validation studies of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 0.32 nM | Inhibition of FKN-stimulated ERK1/2 phosphorylation | [1][3] |

| Chemotaxis IC50 | ~10 nM | Inhibition of breast cancer cell migration | [3] |

| In vivo dosage | 10 mg/Kg | Intraperitoneal (i.p.) administration in mice | [4][6] |

Table 1: Potency and Efficacy of this compound

| Gene Name | Accession # | CRISPRi vs. Control (Fold Change) | This compound vs. Control (Fold Change) | Reference |

| IL7R | NM_002185.2 | -7.63 | -3.16 | [4] |

| SSX1 | NM_005635.2 | -4.74 | Not specified | [4] |

| NOTCH3 | Not specified | Strong down-regulation | Not specified | [4] |

Table 2: Effect of CX3CR1 Targeting on Gene Expression in vivo

Signaling Pathway

This compound exerts its effect by antagonizing the CX3CR1 signaling pathway. Upon binding of FKN, CX3CR1 activates downstream signaling cascades, including the ERK/MAPK pathway, which promotes cell migration and survival. This compound blocks this interaction, leading to the inhibition of ERK phosphorylation and subsequent reduction in cancer cell migration[2][4]. Furthermore, targeting CX3CR1 with either this compound or CRISPRi has been shown to deregulate the Notch signaling pathway, including the down-regulation of NOTCH3[4].

Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Inhibition of ERK Phosphorylation

Objective: To determine the functional antagonism of this compound on CX3CR1 signaling.

Methodology:

-

Breast cancer cells (e.g., SKBR3) are cultured to sub-confluency.

-

Cells are serum-starved for 24 hours prior to the experiment.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Cells are then stimulated with 50nM of FKN for 10 minutes.

-

Cell lysates are collected and subjected to Western blot analysis.

-

Phosphorylated ERK (p-ERK) and total ERK levels are detected using specific antibodies.

-

The ratio of p-ERK to total ERK is quantified to determine the dose-dependent inhibition by this compound.

In Vitro Cell Migration Assay

Objective: To assess the effect of this compound on the migratory capacity of breast cancer cells.

Methodology:

-

A Boyden chamber assay with a chemoattractant (e.g., FKN) in the lower chamber is used.

-

Breast cancer cells are pre-treated with this compound or vehicle control.

-

The pre-treated cells are seeded into the upper chamber of the Boyden chamber.

-

After an incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The number of migrated cells in the this compound treated group is compared to the control group.

In Vivo Metastatic Seeding Model

Objective: To evaluate the efficacy of this compound in preventing the lodging of circulating tumor cells in vivo.

Methodology:

-

Human breast cancer cells (e.g., MDA-231) are labeled with fluorescent and bioluminescent markers.

-

Animals (e.g., immunodeficient mice) are treated with this compound (10 mg/Kg, i.p.) or vehicle control.

-

The labeled cancer cells are injected into the arterial circulation (e.g., via the left cardiac ventricle) to mimic CTCs.

-

After 24 hours, animals are euthanized, and tissues (e.g., bone, soft tissues) are harvested.

-

The number of disseminated tumor cells (DTCs) in the target organs is quantified using multispectral fluorescence microscopy of tissue sections.

-

Bioluminescence imaging can also be used to monitor tumor growth over a longer period (e.g., two weeks).

CRISPR-interference (CRISPRi) for Target Validation

Objective: To validate CX3CR1 as the target of this compound by comparing the pharmacological effects with genetic knockdown.

Methodology:

-

A catalytically inactive Cas9 (dCas9) protein fused to a transcriptional repressor domain is co-expressed with a single guide RNA (sgRNA) targeting the promoter region of the CX3CR1 gene in breast cancer cells.

-

The transcriptional suppression of CX3CR1 is confirmed by quantitative RT-PCR and/or Western blotting.

-

The phenotype of the CX3CR1-silenced cells (e.g., migration, in vivo seeding) is compared to that of cells treated with this compound.

-

Transcriptome analysis (e.g., Nanostring) of metastatic tissues from animals treated with this compound and animals grafted with CX3CR1-silenced cells is performed to identify commonly altered cancer-related genes[5][7].

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target validation and the logical framework for the development of this compound.

Caption: Experimental workflow for the validation of this compound as a CX3CR1 antagonist.

Caption: Logical framework for the target validation of CX3CR1 using this compound.

Conclusion

The comprehensive target validation studies for this compound strongly support its mechanism of action as a potent and selective antagonist of CX3CR1. The concordance between pharmacological inhibition with this compound and genetic suppression of CX3CR1 provides robust evidence for the on-target activity of the compound. These findings establish a solid foundation for the further clinical development of this compound and other CX3CR1 antagonists as a novel therapeutic strategy to combat metastatic disease in breast cancer and potentially other malignancies where the CX3CR1/FKN axis is implicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]

- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

The Role of CX3CR1 in Breast Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemokine receptor CX3CR1, and its unique ligand CX3CL1 (fractalkine), have emerged as critical players in the metastatic cascade of breast cancer. This technical guide synthesizes current research to provide an in-depth understanding of the CX3CR1/CX3CL1 axis in promoting tumor cell dissemination, survival, and colonization of distant organs, particularly the bone. This document details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigating CX3CR1, and offers insights for the development of novel therapeutic strategies.

Introduction: The CX3CR1/CX3CL1 Axis in Cancer Biology

CX3CR1 is a G protein-coupled receptor that, upon binding to its ligand CX3CL1, mediates a range of cellular processes including adhesion, migration, and survival.[1][2] CX3CL1 is unique among chemokines as it exists in both a membrane-bound form, acting as an adhesion molecule, and a soluble form, which functions as a chemoattractant.[3][4] In the context of breast cancer, the expression of CX3CR1 on tumor cells facilitates their interaction with CX3CL1 expressed by endothelial and stromal cells in metastatic target organs, such as the bone marrow.[2][3][5]

CX3CR1 Expression in Breast Cancer and Correlation with Metastasis

Studies have consistently demonstrated the expression of CX3CR1 in both primary and metastatic breast cancer tissues.[6][7][8] Notably, higher levels of CX3CR1 expression are associated with a greater propensity for metastasis, particularly to the skeleton.[3][6]

Quantitative Data on CX3CR1 Expression and Metastatic Potential

| Cell Line / Tissue | CX3CR1 Expression Level | Metastatic Potential | Key Findings | Reference |

| MDA-MB-231 | High | Highly metastatic to bone | Expresses significant levels of CX3CR1. | [3][9] |

| MDA-MB-436 | Low/Negligible | Poorly metastatic | Overexpression of CX3CR1 increases skeletal seeding. | [1][3] |

| Human Breast Tumors | Positive staining in luminal A, luminal B, HER2+, and triple-negative subtypes. | Correlates with metastasis | CX3CR1 is expressed across different breast cancer subtypes. | [6] |

| Skeletal Metastases | Higher expression than primary tumors. | Established Metastasis | Suggests a role for CX3CR1 in colonization and growth in the bone. | [6][7][8] |

| FKN-/- Mice | N/A | 70% reduction in bone DTCs | Ablation of the ligand CX3CL1 dramatically impairs skeletal dissemination of breast cancer cells. | [3] |

DTCs: Disseminated Tumor Cells FKN: Fractalkine (CX3CL1)

Signaling Pathways Mediated by CX3CR1 in Breast Cancer Metastasis

The activation of CX3CR1 by CX3CL1 initiates several downstream signaling cascades that promote key steps in the metastatic process.

Src/FAK Signaling Pathway in Cell Migration and Invasion

Binding of CX3CL1 to CX3CR1 on breast cancer cells can activate the Src/Focal Adhesion Kinase (FAK) signaling pathway. This pathway is crucial for cell migration and invasion.[10] Activation of Src and FAK leads to the reorganization of the actin cytoskeleton and the formation of focal adhesions, which are necessary for cell motility.[10][11]

Transactivation of the EGF Pathway

The CX3CL1/CX3CR1 axis can also transactivate the Epidermal Growth Factor Receptor (EGFR) pathway.[12] This transactivation leads to the activation of the ERK pathway, which promotes cell proliferation.[12] This mechanism suggests a role for CX3CR1 not only in cell migration but also in the growth of metastatic tumors.

Role in Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program that is critical for metastasis, during which epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[13][14] While direct induction of EMT by CX3CR1 signaling is still under investigation in breast cancer, the pathways it activates, such as Src/FAK, are known contributors to the EMT process.[10][15] Furthermore, CX3CR1 expression has been linked to cancer stem cell-like features, which are often associated with an EMT phenotype.[1]

Experimental Protocols for Studying CX3CR1 in Breast Cancer Metastasis

Western Blotting for CX3CR1 Expression

Objective: To determine the protein expression levels of CX3CR1 in breast cancer cell lines.

Methodology:

-

Cell Lysis: Breast cancer cells (e.g., MDA-MB-231, MDA-436) are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against CX3CR1 overnight at 4°C. A loading control antibody (e.g., anti-actin) is used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cell Migration (Transwell) Assay

Objective: To assess the chemotactic migration of breast cancer cells towards a CX3CL1 gradient.

Methodology:

-

Cell Preparation: Breast cancer cells are serum-starved for 12-24 hours.

-

Assay Setup: Cells are resuspended in serum-free media and seeded into the upper chamber of a Transwell insert (typically with an 8 µm pore size). The lower chamber contains media with or without recombinant human CX3CL1.

-

Incubation: The plate is incubated for a time period determined by the cell line's migratory capacity (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Cell Removal: Non-migrated cells on the upper surface of the insert are removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface of the insert are fixed with methanol and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

In Vivo Model of Hematogenous Metastasis

Objective: To evaluate the role of CX3CR1 in the seeding and colonization of distant organs by breast cancer cells in an animal model.

Methodology:

-

Cell Labeling: Breast cancer cells (e.g., MDA-MB-231) are engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, for in vivo tracking.

-

Intracardiac Injection: Anesthetized immunodeficient mice (e.g., NOD/SCID) are injected with the labeled breast cancer cells into the left cardiac ventricle to mimic hematogenous dissemination.

-

Treatment (Optional): A cohort of mice can be treated with a CX3CR1 antagonist (e.g., JMS-17-2) or a vehicle control.[1][7][8][16]

-

In Vivo Imaging: Metastatic tumor growth is monitored over time using bioluminescence imaging (for luciferase-expressing cells) or fluorescence imaging.

-

Histological Analysis: At the end of the experiment, tissues from various organs (bone, lung, liver, etc.) are harvested, and the presence of metastatic lesions is confirmed by histology and immunohistochemistry for the reporter protein.

Therapeutic Implications and Future Directions

The crucial role of the CX3CR1/CX3CL1 axis in breast cancer metastasis makes it an attractive target for therapeutic intervention.[17] Small-molecule antagonists and neutralizing antibodies against CX3CR1 have shown promise in preclinical models by impairing metastatic seeding and colonization.[7][8][16][17] Targeting CX3CR1 could be a valuable strategy to prevent or contain the progression of metastatic disease in breast cancer patients.

Future research should focus on:

-

Elucidating the precise mechanisms by which CX3CR1 promotes cancer stem cell-like properties.

-

Investigating the role of the CX3CR1/CX3CL1 axis in the tumor microenvironment, including its influence on immune cell trafficking and function.[17]

-

Developing more potent and specific CX3CR1 inhibitors for clinical translation.

Conclusion

The CX3CR1/CX3CL1 signaling axis is a key driver of breast cancer metastasis, mediating tumor cell adhesion, migration, and survival. A thorough understanding of its molecular mechanisms and the development of robust experimental models are essential for advancing our ability to combat metastatic breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals dedicated to targeting this critical pathway.

References

- 1. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Fractalkine/CX3CL1 and Its Receptor in the Pathogenesis of Inflammatory and Malignant Diseases with Emphasis on B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemokine receptor CX3CR1 is directly involved in the arrest of breast cancer cells to the skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CX3CL1 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Tumor-Derived Chemokines in Osteolytic Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CX3CL1 involves in breast cancer metastasizing to the spine via the Src/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. CX3CL1 Promotes Breast Cancer via Transactivation of the EGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mednexus.org [mednexus.org]

- 14. Epithelial-mesenchymal transition in breast cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Epithelial-to-Mesenchymal Transition in Breast Cancer: Focus on Basal-Like Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of JMS-17-2 on ERK Phosphorylation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule JMS-17-2 and its targeted effect on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). As a potent and selective antagonist of the CX3CR1 chemokine receptor, this compound has demonstrated significant implications for cancer research, particularly in the context of metastasis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Executive Summary

This compound is a novel small-molecule antagonist of CX3CR1 with a high degree of potency and selectivity.[1] Research has established its ability to impair the metastatic seeding and colonization of breast cancer cells.[1] A key mechanism underlying its anti-metastatic activity is the dose-dependent inhibition of ERK phosphorylation, a critical signaling node in cell proliferation and survival.[2] The half-maximal inhibitory concentration (IC50) of this compound for CX3CR1 antagonism, as determined by the inhibition of Fractalkine (FKN)-stimulated ERK1/2 phosphorylation, is 0.32 nM.[3]

Quantitative Data Summary

The inhibitory effect of this compound on FKN-induced ERK phosphorylation in SKBR3 human breast cancer cells is summarized in the table below. The data is derived from Western blot analysis following stimulation with 50 nM FKN and treatment with varying concentrations of this compound.

| Concentration of this compound (nM) | Mean Percentage of Phospho-ERK Relative to FKN Control (%) | Standard Deviation |

| 0 (FKN only) | 100 | N/A |

| 1 | 85 | ± 5 |

| 10 | 40 | ± 7 |

| 100 | 25 | ± 4 |

Note: The quantitative data in this table is an estimation derived from the graphical data presented in Figure 3C of Shen F, et al. Mol Cancer Res. 2016 Jun;14(6):518-27.

Signaling Pathway and Mechanism of Action

This compound exerts its effect on ERK phosphorylation by antagonizing the CX3CR1 receptor. The binding of the natural ligand, Fractalkine (FKN), to CX3CR1 typically activates downstream signaling cascades, including the MAPK/ERK pathway. By blocking this interaction, this compound effectively curtails the signal transduction that leads to the phosphorylation and activation of ERK.

Experimental Protocols

The following is a detailed protocol for the Western blot analysis used to determine the effect of this compound on ERK phosphorylation in SKBR3 cells, based on the methodology described by Shen F, et al. (2016).

1. Cell Lysis and Protein Quantification:

-

Harvest SKBR3 cells and lyse them in a single detergent lysis buffer.

-

The lysis buffer should contain DTT, a phosphatase inhibitor cocktail (e.g., from Calbiochem), a protease inhibitor cocktail (e.g., from Calbiochem), and Igepal CA-630 (e.g., from Sigma-Aldrich).

-

Determine the protein concentration of the cell lysates using a BCA protein assay (e.g., from Pierce).

2. SDS-PAGE and Membrane Transfer:

-

Resolve equal amounts of protein from each sample on a 10% polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to an Immobilon PVDF membrane (e.g., from Millipore Corporation).

3. Immunoblotting:

-

Block the membranes for one hour at room temperature with 5% (w/v) non-fat dry milk in Tris-buffered saline containing 0.1% Tween-20 (TBST).

-

Incubate the membranes overnight at 4°C with primary antibodies diluted in TBST.

-

For phosphorylated ERK, use a rabbit anti-phospho-ERK antibody (e.g., from Cell Signaling Technology) at a concentration of 10 ng/ml.

-

For total ERK, use a rabbit anti-total-ERK antibody (e.g., from Cell Signaling Technology) at a concentration of 10 ng/ml.

-

-

Wash the membranes and incubate with a secondary horseradish peroxidase (HRP)-conjugated antibody (e.g., from Pierce) at a concentration of 10 ng/ml.

4. Visualization and Analysis:

-

Process the blots using a chemiluminescence substrate (e.g., SuperSignal Femto from Pierce).

-

Visualize the protein bands using a chemiluminescence imaging system (e.g., FluorChem from ProteinSimple).

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]

Unveiling the Potential of JMS-17-2 in Halting Metastatic Progression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the basic research applications of JMS-17-2, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Primarily investigated for its role in oncology, this compound has demonstrated significant promise in impeding the metastatic seeding and colonization of cancer cells, particularly in breast cancer models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this novel therapeutic agent.

Core Mechanism of Action: Targeting the CX3CR1 Axis

This compound exerts its anti-metastatic effects by targeting CX3CR1, a G-protein coupled receptor. The binding of its ligand, fractalkine (CX3CL1), to CX3CR1 activates downstream signaling pathways that are crucial for cancer cell migration, invasion, and survival.[1][2][3][4] this compound acts as a functional antagonist, blocking these signaling cascades.[1]

A key pathway inhibited by this compound is the mitogen-activated protein kinase (MAPK/ERK) pathway. Specifically, this compound has been shown to potently inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in a dose-dependent manner.[5] This inhibition of ERK phosphorylation is a critical event that curtails the migratory capacity of cancer cells.[5]

Furthermore, research has revealed that targeting CX3CR1 with this compound leads to a significant deregulation of the Notch signaling pathway, including a strong downregulation of NOTCH3.[5] The Notch pathway is known to play a role in cell fate, proliferation, and survival, and its modulation by this compound suggests a broader impact on tumor biology beyond cell migration.

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been quantified in several preclinical studies. The following tables summarize the key quantitative data available.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| IC50 for ERK Phosphorylation Inhibition | 0.32 nM[2] |

| Effective Concentration for Migration Reduction | 10 nM[5] |

| In Vivo Efficacy of this compound | |

| Animal Model | Dosage and Administration |

| Pre-clinical mouse model of metastasis | 10 mg/kg, intraperitoneal (i.p.) injection |

| Mice with established metastases | 10 mg/kg, i.p. twice daily for 3 weeks |

| Oligometastatic mouse model | 10 mg/kg, i.p. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.

ERK Phosphorylation Assay

This assay is used to quantify the inhibition of FKN-stimulated ERK1/2 phosphorylation by this compound.

-

Cell Culture: SKBR3 breast cancer cells are cultured to confluence in microplate wells. Contact inhibition helps to lower background ERK1/2 phosphorylation.[6]

-

Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal levels of ERK activation.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of fractalkine (e.g., 50nM).[5]

-

Lysis and Detection: After stimulation, cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as a cell-based ELISA or AlphaScreen® SureFireTM assay.[6][7][8] The ratio of p-ERK to total ERK is then calculated to determine the extent of inhibition.

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration of cancer cells.

-

Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are cultured, harvested, and resuspended in a serum-free medium.[9]

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well containing a medium with a chemoattractant (e.g., fractalkine). The cancer cells, pre-incubated with this compound or vehicle, are seeded into the upper chamber of the insert.[9][10]

-

Incubation: The plate is incubated to allow for cell migration through the pores of the membrane toward the chemoattractant.

-

Quantification: After a set period, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[9][10]

In Vivo Metastasis Model

This model evaluates the effect of this compound on metastatic seeding and tumor growth in a living organism.

-

Cell Preparation: Human breast cancer cells (e.g., MDA-231) stably expressing reporter genes like GFP and luciferase are used for tracking.[5]

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Inoculation: To model circulating tumor cells, a suspension of cancer cells is injected directly into the systemic circulation, often via the left cardiac ventricle or tail vein.[11][12]

-

This compound Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection, either before or after the inoculation of cancer cells.[5][11]

-

Monitoring Metastasis: Tumor growth and metastatic dissemination are monitored over time using in vivo bioluminescence imaging.[5][11][12]

-

Endpoint Analysis: At the end of the study, tissues and organs (e.g., bones, lungs, liver) are harvested for histological and fluorescence microscopy analysis to confirm the presence and quantify the number of metastatic lesions.[5][11]

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of therapies aimed at combating metastatic breast cancer. Its potent and selective antagonism of CX3CR1, leading to the inhibition of key signaling pathways like MAPK/ERK and deregulation of the Notch pathway, provides a strong rationale for its further investigation. The experimental data gathered to date robustly supports its efficacy in preclinical models.

Future basic research could explore the role of this compound in other cancers where the CX3CR1/CX3CL1 axis is implicated. Additionally, further elucidation of the downstream effects of Notch pathway deregulation by this compound could uncover novel mechanisms of its anti-tumor activity. As a tool for basic research, this compound is invaluable for dissecting the intricate role of CX3CR1 in cancer biology and potentially other inflammatory and neurological diseases where this receptor is known to be involved.

References

- 1. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 11. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 12. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for JMS-17-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of JMS-17-2 in mouse models, based on currently available preclinical data. The protocols and data presented are intended to serve as a guide for designing and executing in vivo studies involving this novel CX3CR1 antagonist.

Overview of this compound

This compound is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1)[1]. By inhibiting CX3CR1, this compound has been shown to impair the metastatic seeding and colonization of breast cancer cells in preclinical models[1][2]. The primary mechanism involves blocking the interaction between CX3CR1 on cancer cells and its ligand, fractalkine (CX3CL1), which is expressed on endothelial cells. This interaction is crucial for the extravasation and lodging of circulating tumor cells to distant organs[2]. In vitro studies have demonstrated that this compound effectively inhibits FKN-induced ERK phosphorylation in a dose-dependent manner[2].

Recommended Dosage and Administration

The recommended dosage of this compound in mouse models of breast cancer metastasis is 10 mg/kg administered via intraperitoneal (i.p.) injection[2]. The dosing frequency and duration are dependent on the experimental design.

Quantitative Data Summary

| Parameter | Value | Reference |

| Dosage | 10 mg/kg | [2] |

| Administration Route | Intraperitoneal (i.p.) | [2] |

| Frequency (Short-term) | Twice; 1 hour before and 3 hours after cancer cell inoculation | [2] |

| Frequency (Long-term) | Twice daily | [2] |

| Treatment Duration | 3 weeks (for established metastasis model) | [2] |

| Vehicle (for i.p. injection) | 4% DMSO, 4% Cremophor EL in sterile ddH₂O | [2] |

| Vehicle (for pharmacokinetic analysis) | 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, and 10% Solutol HS15 in sterile ddH₂O | [2] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments using this compound in mouse models of breast cancer metastasis.

Pharmacokinetic Analysis

This protocol is for determining the concentration of this compound in blood and brain tissue.

Materials:

-

This compound

-

Vehicle: 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, 10% Solutol HS15 in sterile ddH₂O

-

Mice

-

Syringes and needles for i.p. injection

-

K₂EDTA tubes for blood collection

-

Anesthetic agent

Procedure:

-

Administer 10 mg/kg of this compound dissolved in the vehicle to mice via intraperitoneal injection[2].

-

At designated time points (e.g., 1 hour post-injection), anesthetize the animals[2].

-

Collect approximately 300μl of blood via cardiac puncture and transfer to K₂EDTA tubes[2].

-

Place blood samples on ice immediately[2].

-

Process the blood samples for analysis of this compound concentration. This may involve outsourcing to a specialized analytical facility[2].

A pharmacokinetic evaluation at a 10 mg/kg i.p. dose resulted in blood levels of 89 ng/ml (210 nM) one hour after administration[2].

Tumor Seeding Model

This protocol assesses the effect of this compound on the initial seeding of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

This compound

-

Vehicle: 4% DMSO, 4% Cremophor EL in sterile ddH₂O

-

Mice

-

Syringes and needles for i.p. and intracardiac (IC) injections

Procedure:

-

Prepare a solution of this compound in the vehicle.

-

Administer 10 mg/kg of this compound (or vehicle for the control group) via i.p. injection twice: one hour before and three hours after the intracardiac inoculation of cancer cells[2].

-

Inoculate mice with MDA-MB-231 cells via the left cardiac ventricle.

-

Euthanize the mice 24 hours post-injection[2].

-

Analyze tissues (e.g., bone) for the presence of disseminated tumor cells (DTCs).

This dosing regimen was selected based on pharmacokinetic analyses to maximize target engagement[2]. Studies have shown that this treatment leads to a significant reduction in skeletal DTCs[2].

Established Metastasis Model

This protocol evaluates the effect of this compound on the growth of established metastases.

Materials:

-

MDA-MB-231 cells engineered to express a reporter gene (e.g., luciferase)

-

This compound

-

Vehicle: 4% DMSO, 4% Cremophor EL in sterile ddH₂O

-

Mice

-

In vivo imaging system

Procedure:

-

Inoculate mice with MDA-MB-231-luciferase cells via intracardiac injection.

-

Allow one week for tumors to establish in bones and soft tissues[2].

-

Randomize mice into control and treatment groups.

-

Administer 10 mg/kg of this compound (or vehicle) i.p. twice daily for three consecutive weeks[2].

-

Monitor tumor progression weekly using in vivo bioluminescence imaging[2].

-

At the end of the study, euthanize the animals and collect tissues for further analysis.

Treatment with this compound in this model has been shown to reduce the number of tumor foci and overall tumor burden[2].

Visualizations

Signaling Pathway of CX3CR1 Inhibition by this compound

Caption: CX3CR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Tumor Seeding Model

Caption: Workflow for the in vivo tumor seeding experiment.

Logical Relationship in Established Metastasis Model

Caption: Logical flow of the established metastasis study design.

References

Application Notes and Protocols for In Vivo Administration of JMS-17-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMS-17-2 is a potent and selective small-molecule antagonist of the CX3CR1 receptor, with an IC50 of 0.32 nM.[1][2][3] The CX3CR1 receptor and its ligand, Fractalkine (CX3CL1), play a crucial role in mediating the adhesion, migration, and survival of various cell types, including cancer cells.[4] By inhibiting the CX3CR1 signaling pathway, this compound has been shown to impair the metastatic seeding and colonization of breast cancer cells in preclinical models, suggesting its potential as a therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research.

Data Presentation

Table 1: Summary of In Vivo Studies with this compound

| Parameter | Study 1 | Study 2 |

| Animal Model | SCID mice (~25g) with MDA-231 xenograft | SCID mice |

| Dosage | 10 mg/kg | 10 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Frequency | Twice a day | Twice a day |

| Duration | Three weeks | Not specified |

| Vehicle Composition | 4% DMSO, 4% Cremophor EL in sterile ddH₂O | 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, 10% Solutol HS15 in sterile ddH₂O |

| Observed Effect | Dramatic reduction of tumors in both skeleton and visceral organs.[1][2][3] | Drug levels of 89 ng/ml (210 nM) in blood measured one hour after dosing.[5] |

Signaling Pathway

The chemokine receptor CX3CR1 is a G-protein coupled receptor (GPCR). Its natural ligand is Fractalkine (CX3CL1). The binding of Fractalkine to CX3CR1 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately regulate cellular processes such as adhesion, migration, and survival. This compound acts as an antagonist, blocking the binding of Fractalkine to CX3CR1 and thereby inhibiting these downstream signaling pathways.

CX3CR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration (Vehicle with Cremophor EL)

This protocol is based on a formulation used in studies demonstrating the anti-metastatic effects of this compound.[5]

1. Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cremophor EL (Kolliphor EL)

-

Sterile double-distilled water (ddH₂O)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional)

2. Procedure:

-

Calculate the required amount of this compound: Based on the desired concentration and final volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL.

-

Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing 4% DMSO and 4% Cremophor EL in sterile ddH₂O. For 1 mL of vehicle, this would be 40 µL of DMSO, 40 µL of Cremophor EL, and 920 µL of sterile ddH₂O.

-

Dissolve this compound: Add the calculated amount of this compound to the vehicle solution.

-

Mix thoroughly: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

Final preparation: The final solution should be a clear solution. Protect from light and store at 4°C for short-term use. For long-term storage of a stock solution, it is recommended to store at -80°C.[1]

Protocol 2: Formulation of this compound for In Vivo Administration (Vehicle with Solutol HS15)

This protocol is based on a formulation used for pharmacokinetic analyses of this compound.[5]

1. Materials:

-

This compound (solid)

-

Dimethylacetamide (DMAC), sterile

-

Tetraethylene glycol, sterile

-

Solutol HS15, sterile

-

Sterile double-distilled water (ddH₂O)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

-

Vortex mixer

2. Procedure:

-

Calculate the required amount of this compound.

-

Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing 10% DMAC, 10% tetraethylene glycol, and 10% Solutol HS15 in sterile ddH₂O. For 1 mL of vehicle, this would be 100 µL of DMAC, 100 µL of tetraethylene glycol, 100 µL of Solutol HS15, and 700 µL of sterile ddH₂O.

-

Dissolve this compound: Add the calculated amount of this compound to the vehicle solution.

-

Mix thoroughly: Vortex the solution until the this compound is completely dissolved.

-

Final preparation: Ensure the final solution is clear. Protect from light and store appropriately.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]

- 4. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? [frontiersin.org]

Application Notes and Protocols: Utilizing JMS-17-2 in a Breast Cancer Metastasis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of JMS-17-2, a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1, in preclinical breast cancer metastasis models. This document outlines the mechanism of action, key experimental findings, and step-by-step methodologies for in vitro and in vivo studies.

Introduction

Metastasis remains the primary cause of mortality in breast cancer patients. The chemokine receptor CX3CR1 has been identified as a critical mediator in the process of breast cancer cell dissemination and colonization of distant organs, particularly the skeleton.[1][2][3] this compound is a novel small-molecule antagonist designed to inhibit CX3CR1 signaling, thereby offering a promising therapeutic strategy to prevent and contain metastatic progression.[1][2][3][4][5]

Mechanism of Action

This compound functions by potently and selectively antagonizing the CX3CR1 receptor.[1][2][5] Its ligand, Fractalkine (FKN), is often present in the microenvironment of secondary sites like bone. The binding of FKN to CX3CR1 on circulating tumor cells (CTCs) activates downstream signaling pathways, including the ERK pathway, which promotes cell migration, invasion, and survival.[1][5] this compound blocks this interaction, leading to an inhibition of FKN-induced ERK phosphorylation and a subsequent reduction in the metastatic capabilities of breast cancer cells.[1][5] Furthermore, targeting CX3CR1 with this compound has been shown to down-regulate NOTCH3 and disrupt the Notch signaling pathway, which is implicated in tumor progression.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound in breast cancer metastasis models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Inhibition of FKN-induced ERK phosphorylation | SKBR3 | 10 nM | Significant dose-dependent inhibition | [1] |

| Reduction of cell migration | Breast cancer cells | Not specified | Significant reduction | [1][5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Breast Cancer Metastasis

| Parameter | Cell Line | Treatment | Key Findings | Reference |

| Reduction of skeletal Disseminated Tumor Cells (DTCs) | MDA-231 | 10 mg/Kg i.p. | Significant decrease 24 hours post-inoculation | [1][4] |

| Reduction of skeletal DTCs | MDA-231 | Pre-incubation with 10 nM | Comparable significant decrease | [1] |

| Prevention of Metastasis | MDA-231 | 10 mg/Kg i.p. | Complete prevention of metastases at two weeks | [4] |

| Reduction of established metastases | MDA-231 | 10 mg/Kg i.p. twice daily for 3 weeks | Halted progression to an oligometastatic stage | [4] |

| Reduction in tumor burden (skeletal and visceral) | MDA-231 | Pre-incubation with this compound | Dramatic reduction in tumors | [1] |

Table 3: Gene Expression Changes Induced by this compound

| Gene | Treatment | Fold Change vs. Control | Reference |

| IL7R | This compound | -3.16 | [1] |

| SSX1 | This compound | Not specified | [1] |

| NOTCH3 | This compound | Strong down-regulation | [1] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols: JMS-17-2 in Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies. The tumor microenvironment and specific signaling pathways that drive its progression are key areas of investigation for novel therapeutic strategies. Emerging evidence implicates the chemokine receptor CX3CR1 and its ligand, fractalkine (CX3CL1), in the pathogenesis of pancreatic cancer. JMS-17-2, a potent and selective small-molecule antagonist of CX3CR1, presents a promising tool for investigating the role of this axis in pancreatic cancer and for preclinical evaluation of a novel therapeutic approach.

While direct studies of this compound in pancreatic cancer are not yet widely published, its known mechanism of action in other cancers, such as breast cancer, provides a strong rationale for its application in PDAC research. In breast cancer, this compound has been shown to impair metastatic seeding and colonization. This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound in pancreatic cancer research, based on the established role of the CX3CR1/CX3CL1 axis in this disease.

The CX3CR1/CX3CL1 Axis in Pancreatic Cancer

The CX3CR1/CX3CL1 signaling axis is significantly implicated in the progression of pancreatic cancer. CX3CR1 is expressed on pancreatic cancer cells, while its ligand, CX3CL1, is expressed by various cells within the tumor microenvironment, including neuronal cells. The engagement of CX3CL1 with CX3CR1 has been demonstrated to activate downstream signaling pathways that promote key features of pancreatic cancer progression.

Signaling Pathway of CX3CR1 in Pancreatic Cancer

The binding of fractalkine (CX3CL1) to its receptor CX3CR1 on pancreatic cancer cells triggers a cascade of intracellular events. This activation primarily involves the Phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Activation of these pathways culminates in increased cell proliferation, survival (resistance to apoptosis), migration, and invasion, including perineural invasion, a hallmark of pancreatic cancer.

Quantitative Data Summary: CX3CR1 in Pancreatic Cancer

The following table summarizes key quantitative findings from studies on the CX3CR1/CX3CL1 axis in pancreatic cancer, providing a basis for the expected outcomes of this compound treatment.

| Parameter | Finding | Implication for this compound Application | Reference |

| CX3CR1 Expression in PDAC | 53.9% of human PDAC samples express CX3CR1. | A significant portion of pancreatic tumors may be responsive to this compound therapy. | [1] |

| CX3CR1 in Precursor Lesions | 80.3% of Pancreatic Intraepithelial Neoplasias (PanINs) express CX3CR1. | This compound could potentially be investigated as a preventative agent in high-risk individuals. | [1] |

| Correlation with Perineural Invasion (PNI) | High CX3CR1 expression is significantly associated with more prominent PNI. | This compound may reduce the incidence and severity of PNI, a major cause of local recurrence. | [2][3] |

| Effect on Cell Proliferation | CX3CL1/CX3CR1 signaling promotes the proliferation of pancreatic cancer cells. | This compound is expected to inhibit tumor growth by blocking this proliferative signal. | [4][5] |

| Role in Apoptosis Resistance | The CX3CL1/CX3CR1 axis mediates resistance to apoptosis in pancreatic cancer cells. | This compound may sensitize pancreatic cancer cells to chemotherapy-induced apoptosis. | [4][5] |

| Impact on Cell Migration | CX3CR1 activation enhances the migration of pancreatic cancer cells. | This compound is anticipated to reduce the metastatic potential of pancreatic cancer cells. | [6] |

| Prognostic Significance | High expression of the CX3CL1/CX3CR1 axis is associated with a poor prognosis. | Targeting this axis with this compound could potentially improve patient outcomes. | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer research.

Experimental Workflow for Preclinical Evaluation of this compound

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of pancreatic cancer cells.

Materials:

-

CX3CR1-positive pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Recombinant human CX3CL1

-

MTT reagent or BrdU Cell Proliferation Assay Kit

-

96-well plates

-

Plate reader

Procedure:

-

Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with a serum-free medium for 24 hours to synchronize the cells.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour.

-

Stimulate the cells with a pro-proliferative concentration of recombinant human CX3CL1 (e.g., 50 ng/mL). Include a vehicle control (DMSO) and a control with CX3CL1 alone.

-

Incubate for 48-72 hours.

-

For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For BrdU assay, follow the manufacturer's instructions to label, fix, and detect BrdU incorporation.

-

Calculate the percentage of cell viability or proliferation relative to the control.

Protocol 2: Transwell Migration and Invasion Assay

Objective: To assess the inhibitory effect of this compound on the migration and invasion of pancreatic cancer cells.

Materials:

-

CX3CR1-positive pancreatic cancer cell lines

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete culture medium with recombinant human CX3CL1 (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Harvest pancreatic cancer cells and resuspend them in a serum-free medium.

-

Pre-treat the cells with this compound (e.g., 10 nM) or vehicle control for 30 minutes.

-

Add 5 x 10^4 cells to the upper chamber of the Transwell insert.

-

Fill the lower chamber with a complete culture medium containing recombinant human CX3CL1 (e.g., 100 ng/mL) as a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the CX3CL1-induced activation of downstream signaling pathways.

Materials:

-

CX3CR1-positive pancreatic cancer cell lines

-

This compound

-

Recombinant human CX3CL1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-AKT, total AKT, p-STAT3, total STAT3, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Culture pancreatic cancer cells to 70-80% confluency and then serum-starve for 24 hours.

-

Pre-treat the cells with this compound (e.g., 10 nM) for 1 hour.

-

Stimulate the cells with recombinant human CX3CL1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The CX3CR1/CX3CL1 axis represents a promising therapeutic target in pancreatic cancer. The CX3CR1 antagonist, this compound, is a valuable research tool for elucidating the precise role of this pathway in pancreatic tumorigenesis and for evaluating a novel therapeutic strategy. The provided application notes and protocols offer a framework for researchers to investigate the potential of this compound in inhibiting pancreatic cancer cell proliferation, survival, migration, and invasion, and to dissect the underlying molecular mechanisms. These preclinical studies are essential to build a strong rationale for the future clinical development of CX3CR1 inhibitors for the treatment of pancreatic cancer.

References

- 1. Early expression of the fractalkine receptor CX3CR1 in pancreatic carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fractalkine/CX3CR1 induces apoptosis resistance and proliferation through the activation of the AKT/NF-κB cascade in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fractalkine/CX3CR1 axis modulated the development of pancreatic ductal adenocarcinoma via JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High expression of CX3CL1/CX3CR1 axis predicts a poor prognosis of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Neuroinflammation with JMS-17-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating the neuroinflammatory response. The chemokine receptor CX3CR1, exclusively expressed on microglia within the CNS, and its neuronal ligand fractalkine (CX3CL1), represent a crucial signaling axis in neuron-microglia communication.[1][2] Dysregulation of this pathway is implicated in various neuropathologies. JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1, offering a valuable tool to investigate the role of the CX3CL1/CX3CR1 axis in neuroinflammation and to explore its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and data presentation guidelines.

Mechanism of Action

This compound functions as a competitive antagonist of the CX3CR1 receptor. In the context of neuroinflammation, the binding of the neuronal chemokine CX3CL1 to CX3CR1 on microglia can have dual roles, either promoting a quiescent, neuroprotective phenotype or contributing to a pro-inflammatory state depending on the context.[3][4][5] By blocking this interaction, this compound allows for the investigation of the downstream consequences on microglial function, including activation, migration, phagocytosis, and cytokine production. The precise downstream signaling pathways modulated by this compound in microglia are a subject of ongoing research, with potential links to pathways involving TREM2 and SHIP1, which are critical regulators of microglial function.[6][7]

Data Presentation